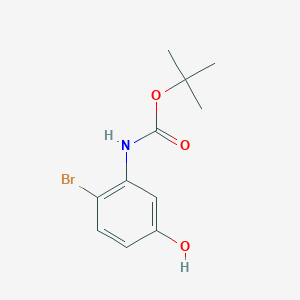

N-Boc-3-amino-4-bromophenol

Description

Structure

3D Structure

Properties

CAS No. |

1263285-27-3 |

|---|---|

Molecular Formula |

C11H14BrNO3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-5-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

UEIXVIPUWYKJFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 3 Amino 4 Bromophenol and Precursors

Established Synthetic Routes to 3-Amino-4-bromophenol (B174537)

The most well-documented and industrially viable route to 3-amino-4-bromophenol involves a three-step sequence: diazotization of a substituted aminophenol, followed by a Sandmeyer-type bromination, and concluding with the reduction of a nitro group. google.comgoogle.com This method is favored for its reasonable design and use of mild reaction conditions. google.comgoogle.com

Diazotization-Bromination-Reduction Sequences

This synthetic pathway begins with 3-nitro-4-aminophenol and systematically modifies the functional groups to arrive at the desired 3-amino-4-bromophenol. google.com The sequence is designed to be efficient and suitable for large-scale production. google.com

The key starting material for this sequence is 3-nitro-4-aminophenol. google.comgoogle.com This compound serves as the foundational scaffold upon which the subsequent chemical transformations are performed. It is typically sourced as a commercial raw material for the synthesis.

The first major transformation involves converting the amino group of 3-nitro-4-aminophenol into a bromine substituent via a Sandmeyer reaction. organic-chemistry.orgnih.gov This two-part process begins with diazotization. The raw material, 3-nitro-4-aminophenol, is dissolved in hydrobromic acid and treated with an aqueous solution of sodium nitrite (B80452) at low temperatures (0-10°C) to form a 3-nitrophenol-4-diazonium salt solution. google.comgoogle.com

Following the formation of the diazonium salt, the solution is added to a cuprous bromide catalyst dissolved in hydrobromic acid. google.comgoogle.com This step, a classic Sandmeyer reaction, substitutes the diazonium group with a bromide atom. organic-chemistry.org The reaction is typically stirred at an elevated temperature of 40-50°C. google.comgoogle.com Upon cooling, the intermediate product, 3-nitro-4-bromophenol, crystallizes and can be isolated by filtration. google.comgoogle.com

The final step in the sequence is the reduction of the nitro group on the 3-nitro-4-bromophenol intermediate to an amino group, yielding 3-amino-4-bromophenol. google.com While traditional methods often use iron powder in an acidic medium, this can generate significant waste in the form of iron sludge. google.com An alternative, more modern method involves dissolving the 3-nitro-4-bromophenol in ethanol (B145695) and adding an iron oxide catalyst (such as di-iron trioxide or ferroso-ferric oxide). google.com The reduction is then carried out by adding hydrazine (B178648) hydrate (B1144303) to the mixture and heating it to reflux for 2 to 5 hours. google.comgoogle.com This method is considered to have a more manageable post-reaction workup. google.com A variety of reagents are known to be effective for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of metal salts like tin(II) chloride. wikipedia.org

The efficiency of the diazotization-bromination-reduction sequence is highly dependent on the careful control of reaction parameters at each stage. Detailed research has established optimized conditions to maximize product yield and purity. google.comgoogle.com

Table 1: Optimized Conditions for Diazotization of 3-Nitro-4-aminophenol

| Parameter | Value | Source |

|---|---|---|

| Reactants | 3-Nitro-4-aminophenol, Sodium Nitrite, Hydrobromic Acid | google.comgoogle.com |

| Molar Ratio (Starting Material:NaNO₂) | 1 : 1.0-1.2 | google.comgoogle.com |

| HBr Concentration | 40-48 wt% | google.comgoogle.com |

| Mass Ratio (Starting Material:HBr) | 1 : 4-8 | google.comgoogle.com |

| Temperature | 0-10°C | google.comgoogle.com |

Table 2: Optimized Conditions for Sandmeyer-type Bromination

| Parameter | Value | Source |

|---|---|---|

| Reactants | 3-Nitrophenol-4-diazonium salt, Cuprous Bromide, HBr | google.comgoogle.com |

| Molar Ratio (Diazonium Salt:CuBr) | 5:1 - 10:1 | google.com |

| Mass Ratio (CuBr:HBr) | 1 : 10-20 | google.com |

| Temperature | 40-50°C | google.comgoogle.com |

| Reaction Time | 1-2 hours | google.com |

Table 3: Optimized Conditions for Nitro Group Reduction

| Parameter | Value | Source |

|---|---|---|

| Reactants | 3-Nitro-4-bromophenol, Hydrazine Hydrate, Iron Oxide | google.comgoogle.com |

| Solvent | Ethanol | google.comgoogle.com |

| Mass Ratio (Intermediate:Ethanol) | 1 : 4-8 | google.com |

| Molar Ratio (Intermediate:Hydrazine Hydrate) | 1 : 2.5-3.0 | google.com |

| Temperature | 50-100°C, then reflux | google.comgoogle.com |

Alternative Bromination Strategies

While the Sandmeyer reaction is a robust method, other bromination strategies exist. Direct bromination of 3-aminophenol (B1664112) is challenging due to the presence of two powerful ortho-, para-directing groups (–NH₂ and –OH). researchgate.net This can lead to a lack of selectivity, resulting in a mixture of products, including 3-amino-4-bromophenol and 3-amino-6-bromophenol, as well as polybrominated species. researchgate.net

To circumvent the issues associated with molecular bromine, various alternative brominating reagents have been developed, such as N-bromosuccinimide (NBS). nih.govcambridgescholars.com These reagents can offer milder reaction conditions and improved selectivity in certain aromatic substitutions. cambridgescholars.com For Sandmeyer-type reactions specifically, variations using reagents like N-bromosuccinimide (NBS) or CBrCl₃ have been explored for different substrates, sometimes driven by electrochemical methods. pku.edu.cn

Industrial Production Considerations and Process Optimization

The process commences with a diazotization reaction , where 3-nitro-4-aminophenol is treated with a sodium nitrite aqueous solution in the presence of hydrobromic acid at a controlled temperature of 0-10°C. This is followed by a bromination reaction , where the resulting diazonium salt is introduced to a hydrobromic acid solution containing cuprous bromide, facilitating the substitution of the diazo group with bromine. The final step is the reduction of the nitro group to an amino group.

The table below summarizes the key parameters of this optimized industrial synthesis of 3-amino-4-bromophenol.

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Reaction Time (h) | Key Considerations |

| Diazotization | 3-nitro-4-aminophenol | Sodium nitrite, Hydrobromic acid | 0-10 | 1-3 | Molar ratio of 3-nitro-4-aminophenol to sodium nitrite is critical. |

| Bromination | 3-nitrophenol-4-diazonium salt | Cuprous bromide, Hydrobromic acid | 40-50 | 1-2 | - |

| Reduction | 3-nitro-4-bromophenol | Hydrazine hydrate, Iron oxide catalyst | 50-100 | 2-5 | Avoids the formation of large quantities of iron sludge. |

N-Boc Protection of 3-Amino-4-bromophenol

The final step in the synthesis is the protection of the amino group of 3-amino-4-bromophenol with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation, particularly when the compound is to be used in further synthetic steps where the amino group's reactivity needs to be masked.

Chemoselective Boc Protection of Aromatic Amines

The presence of both an amino and a hydroxyl group on the aromatic ring of 3-amino-4-bromophenol necessitates a chemoselective protection strategy. The goal is to selectively acylate the more nucleophilic amino group while leaving the hydroxyl group intact. The N-Boc protection of amines is a well-established and widely used transformation in organic synthesis due to the stability of the resulting carbamate (B1207046) under various conditions and its facile removal under acidic conditions.

Reaction Conditions and Reagent Selection for Boc Installation

The most common reagent for the installation of the Boc group is di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

A general procedure for the N-Boc protection of 3-amino-4-bromophenol would involve dissolving the substrate in a suitable solvent, such as a mixture of dioxane and water or an alcohol. A base, commonly sodium hydroxide (B78521) or sodium bicarbonate, is then added, followed by the portion-wise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

The choice of solvent and base can be optimized to improve yield and selectivity. For instance, for amines with higher nucleophilicity, the reaction can sometimes be carried out directly in methanol (B129727) without the need for a strong base.

Purification and Characterization of N-Boc-3-amino-4-bromophenol

Following the reaction, a standard aqueous workup is typically employed to remove any unreacted reagents and byproducts. The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. The purified this compound is typically a solid, and its identity and purity are confirmed through various analytical techniques.

Characterization data for a closely related compound, tert-butyl (4-hydroxyphenyl)carbamate, is presented below as a reference:

| Analytical Technique | Data |

| Appearance | White solid |

| Melting Point | 145-147°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.19 (d, J = 8Hz, 2H), 6.75 (d, J = 8Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38 |

The characterization of this compound would be expected to show similar characteristic peaks in its NMR spectra, with additional signals and coupling patterns corresponding to the bromine substituent and the different substitution pattern on the aromatic ring.

Novel Synthetic Approaches and Green Chemistry Principles

Recent research in organic synthesis has increasingly focused on the development of more environmentally benign and sustainable methods. For the synthesis of this compound, green chemistry principles can be applied to both the synthesis of the 3-amino-4-bromophenol precursor and the Boc-protection step.

A key area of improvement in the synthesis of aminophenols is the reduction of the corresponding nitrophenols. While the use of hydrazine hydrate is an improvement over iron powder, catalytic hydrogenation is often considered a greener alternative. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and hydrogen gas as the reductant. Catalytic hydrogenation offers high efficiency and produces water as the only byproduct, significantly reducing waste generation. The development of novel, highly active, and recyclable catalysts is an active area of research. For instance, the use of metal nanoparticles as catalysts for the reduction of nitrophenols is gaining attention due to their high surface area and catalytic activity. nih.gov

In the context of the N-Boc protection step, greener approaches focus on minimizing the use of hazardous organic solvents and catalysts. Reactions can be performed in more environmentally friendly solvents like ethanol or even water. Furthermore, catalyst-free methods for Boc protection have been developed, which rely on the inherent reactivity of the amine and (Boc)₂O under optimized conditions. These solvent- and catalyst-free approaches not only reduce the environmental impact but also simplify the purification process.

The principles of green chemistry applicable to the synthesis of this compound are summarized below:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Utilizing high-yield reactions that minimize byproduct formation. |

| Atom Economy | Employing reactions like catalytic hydrogenation that incorporate a high percentage of the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like iron powder with greener alternatives like catalytic hydrogenation. |

| Safer Solvents and Auxiliaries | Using benign solvents like water or ethanol instead of chlorinated hydrocarbons. |

| Catalysis | Employing recyclable heterogeneous catalysts for the reduction step to minimize waste. |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Organic Transformations Involving N Boc 3 Amino 4 Bromophenol

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of N-Boc-3-amino-4-bromophenol is a key functional group for introducing molecular diversity through various cross-coupling reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst leads to the formation of a biaryl structure. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and base is crucial for the efficiency of the reaction.

This compound can be coupled with various boronic acids and their corresponding esters. For instance, the coupling with 3-(N-Boc-amino)phenylboronic acid or its pinacol (B44631) ester can generate complex molecules with multiple functionalized aromatic rings. sigmaaldrich.comsigmaaldrich.com The use of boronic esters can sometimes offer advantages in terms of stability and reactivity.

A study on the Suzuki-Miyaura cross-coupling of Boc-protected aminomethyltrifluoroborate with aryl halides demonstrated that a variety of functional groups, including nitriles, aldehydes, ketones, esters, and nitro groups, are well-tolerated under the reaction conditions. nih.gov This highlights the broad applicability of this reaction in synthesizing complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product Yield |

| 4-chlorobenzonitrile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | High |

| 4-chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 78% |

Data sourced from a study on the cross-coupling of potassium Boc-protected aminomethyltrifluoroborate. nih.gov

The choice of ligand and base significantly influences the outcome of Suzuki-Miyaura coupling reactions. organic-chemistry.org Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective in promoting the coupling of challenging substrates. nih.gov The base plays a critical role in the transmetalation step, with common choices including carbonates, phosphates, and hydroxides. researchgate.netresearchgate.net The selection of the appropriate base can be crucial for achieving high yields and minimizing side reactions. researchgate.net For instance, in some systems, inorganic bases have been found to be superior to organic bases like triethylamine (B128534). researchgate.net

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

The coupling of this compound with a terminal alkyne introduces an alkynyl moiety onto the aromatic ring, providing a valuable building block for further transformations. The reaction conditions are generally mild, often carried out at room temperature. wikipedia.org The development of copper-free Sonogashira coupling protocols has expanded the scope and applicability of this reaction, addressing issues related to the presence of copper. beilstein-journals.org

A study on the derivatization of aryl halides using a fluorescent alkyne reagent based on the Sonogashira coupling reaction demonstrated high sensitivity and reactivity, even with ortho-substituted aryl bromides. nih.gov This indicates the robustness of the Sonogashira coupling for various substrates.

Table 2: Sonogashira Coupling Reaction Components

| Component | Role | Common Examples |

| Catalyst | Facilitates the cross-coupling | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Promotes the reaction with the alkyne | Copper(I) salts (e.g., CuI) |

| Base | Neutralizes the hydrogen halide byproduct | Amines (e.g., triethylamine, diethylamine) wikipedia.org |

| Solvent | Provides the reaction medium | THF, DMF, amine bases wikipedia.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgtcichemicals.com

In the context of this compound, Buchwald-Hartwig amination would involve the coupling of the bromo-substituted position with a primary or secondary amine. This transformation is highly dependent on the choice of palladium catalyst and ligand. researchgate.net The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of this reaction. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. mychemblog.comlibretexts.org The choice of a suitable base is critical for the deprotonation step. mychemblog.com

Research has shown that this reaction can be applied to a wide variety of amines and aryl halides, making it a powerful tool for the synthesis of complex nitrogen-containing molecules. tcichemicals.combeilstein-journals.org

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)

While Suzuki and Heck couplings are common, this compound is also a viable substrate for other important cross-coupling reactions, such as the Negishi and Stille reactions. These methods offer alternative pathways for forming carbon-carbon bonds, often with different substrate scopes and tolerance to functional groups.

The Negishi coupling , which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, can be applied to aryl bromides like this compound. d-nb.info This reaction is particularly useful for creating sp³-sp² or sp²-sp² carbon-carbon bonds. The general stability of the Boc protecting group under the typically neutral or slightly basic conditions of the Negishi coupling makes it a suitable protecting group for this transformation. d-nb.info

The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups, including the Boc-protected amine and the phenol (B47542) present in this compound. wikipedia.org This allows for the introduction of various aryl, vinyl, or alkyl groups at the bromine position.

Table 1: Comparison of Negishi and Stille Reactions for Aryl Bromides

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc | Organotin (Organostannane) |

| Catalyst | Palladium or Nickel | Palladium |

| Key Advantages | High reactivity of organozinc reagents, good for less reactive halides. | Air and moisture stability of organostannanes, tolerance of many functional groups. wikipedia.org |

| Potential Drawbacks | Organozinc reagents can be sensitive to moisture and require careful preparation. | Toxicity of organotin compounds and byproducts. |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for further molecular elaboration through various functionalization reactions.

Alkylation of the phenolic hydroxyl group to form ethers can be achieved under various conditions. Standard Williamson ether synthesis, involving deprotonation of the phenol with a base like sodium hydride or potassium carbonate, followed by reaction with an alkyl halide, is a common approach. For more complex or sensitive substrates, alternative methods may be employed.

Arylation of the phenolic oxygen can be accomplished using copper- or palladium-catalyzed reactions. For instance, the Ullmann condensation or Buchwald-Hartwig amination-type conditions can be adapted for O-arylation, coupling the phenol with an aryl halide. Selective O-arylation in the presence of an N-H bond (as in a deprotected aminophenol) can be directed by the choice of catalyst, with copper-based catalysts often favoring O-arylation. nih.gov

Esterification of the phenolic hydroxyl group is a straightforward transformation, typically achieved by reacting this compound with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like triethylamine or pyridine. Alternatively, carbodiimide-mediated couplings, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form esters from carboxylic acids. researchgate.net

Etherification strategies extend beyond simple alkylation. For instance, the Mitsunobu reaction provides a powerful method for forming ethers from alcohols under mild, stereospecific conditions, although it requires stoichiometric reagents and can present purification challenges. researchgate.net

A key challenge in the chemistry of this compound is the selective functionalization of the phenolic hydroxyl group without affecting the aryl bromide or the Boc-protected amine.

Selective O-Alkylation/Arylation vs. C-Coupling: The phenolic -OH can be selectively functionalized over the aryl bromide by choosing appropriate reaction conditions. For example, base-mediated O-alkylation with an alkyl halide will typically occur preferentially over any potential cross-coupling at the C-Br bond, which requires a specific transition metal catalyst.

Selective O-Functionalization vs. N-Deprotection: The Boc group is stable to most basic conditions used for O-alkylation and esterification. organic-chemistry.org However, it is sensitive to strong acids. Therefore, reactions are designed to proceed under basic or neutral conditions to preserve the N-Boc protecting group. For example, using ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol at room temperature can lead to esterification while retaining the Boc group. researchgate.net

Reactivity of the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its predictable stability profile. total-synthesis.com Its robustness under certain conditions and lability under others allow for selective deprotection in complex synthetic sequences.

The Boc group is generally stable under the following conditions:

Basic conditions: It is resistant to hydrolysis by bases and stable to many nucleophiles. organic-chemistry.orgresearchgate.net This allows for reactions like ester hydrolysis or base-catalyzed modifications at other parts of the molecule without affecting the Boc-protected amine.

Catalytic hydrogenation: The Boc group is stable to conditions typically used for catalytic hydrogenation, which is useful for reducing other functional groups in the molecule. researchgate.net

Mildly acidic conditions: While sensitive to strong acids, it can tolerate some weakly acidic environments.

The Boc group is typically cleaved under the following conditions:

Strongly acidic conditions: Anhydrous acids such as trifluoroacetic acid (TCA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent are commonly used for deprotection. youtube.com

Lewis acids: Some Lewis acids can also facilitate the cleavage of the Boc group. total-synthesis.com

Elevated temperatures: While generally stable at moderate temperatures, prolonged heating, especially under acidic or certain catalytic conditions, can lead to its removal. researchgate.netresearchgate.net For example, esterification of an N-Boc amino acid with ceric ammonium nitrate at reflux temperature can result in simultaneous deprotection. researchgate.net

Table 2: Stability of the Boc Group in this compound

| Reagent/Condition | Stability of Boc Group | Typical Application |

| K₂CO₃, alkyl halide | Stable | O-alkylation of the phenol researchgate.net |

| Acyl chloride, pyridine | Stable | O-esterification of the phenol |

| Pd catalyst, organometallic reagent (e.g., Stille, Negishi) | Generally Stable | C-C bond formation at the C-Br position d-nb.infowikipedia.org |

| Trifluoroacetic acid (TCA) | Labile (Cleaved) | Deprotection to reveal the free amine nih.gov |

| HCl in Dioxane/Methanol (B129727) | Labile (Cleaved) | Deprotection to reveal the free amine youtube.com |

| Reflux in alcohol with CAN | Labile (Cleaved) | Esterification with simultaneous deprotection researchgate.net |

Selective N-Deprotection Methodologies

The removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of this compound is a critical step in many synthetic pathways, unmasking the amine for subsequent functionalization. The selection of the deprotection methodology is crucial to ensure high yields and to maintain the integrity of other functional groups within the molecule, particularly the hydroxyl group and the carbon-bromine bond. Methodologies for this transformation range from well-established acid-mediated protocols to milder, alternative strategies.

Acid-Mediated Deprotection (e.g., TFA, HCl)

Acid-mediated cleavage is the most common and robust method for the deprotection of N-Boc protected amines. nih.govlearncbse.in The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) gas and carbon dioxide, to yield the free amine as its corresponding acid salt. libretexts.orgbyjus.com

Trifluoroacetic acid (TFA) is a frequently employed reagent for this purpose, often used either neat or as a solution in a solvent like dichloromethane (DCM). nih.govnih.gov The reaction is typically rapid, often reaching completion at room temperature within a few hours. nih.gov The resulting ammonium salt can be neutralized during workup to provide the free amine.

Hydrochloric acid (HCl) is another widely used acid for Boc deprotection. mdpi.com It is commonly used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297). mdpi.com A 4M solution of HCl in dioxane is a standard reagent for this transformation, offering efficient and clean conversion to the amine hydrochloride salt.

Table 1: Representative Conditions for Acid-Mediated N-Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 1-2 hours | nih.gov |

| Hydrochloric acid (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temperature, 1-16 hours | |

| Hydrochloric acid (HCl) | Methanol (MeOH) | 0.1M HCl in MeOH, Room Temperature, <3 hours | mdpi.com |

Alternative Deprotection Strategies (e.g., Lewis Acids, Silica (B1680970) Gel)

While strong acids are effective, they are not always suitable for substrates containing other acid-sensitive functionalities. In such cases, alternative deprotection strategies offer milder conditions.

Lewis Acids: A variety of Lewis acids can catalyze the cleavage of the N-Boc group. google.com The mechanism is analogous to proton-catalyzed deprotection, involving coordination of the Lewis acid to the carbamate (B1207046) oxygen, which facilitates the departure of the tert-butyl group. google.com Reagents such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and cerium(III) chloride have been reported for this purpose, sometimes offering enhanced selectivity over protic acids. google.comthieme-connect.com For instance, selective cleavage of an N-Boc group in the presence of other protecting groups may be possible with the appropriate choice of Lewis acid and reaction conditions. mdpi.comthieme-connect.com

Silica Gel: Silica gel, a common stationary phase in chromatography, can also serve as a mild, heterogeneous acid catalyst for N-Boc deprotection. nih.govresearchgate.netorganic-chemistry.org The reaction is often carried out by adsorbing the N-Boc protected compound onto silica gel and heating the mixture, sometimes under reduced pressure or in a refluxing non-polar solvent like toluene. learncbse.inresearchgate.net This method can be particularly advantageous for sensitive substrates due to the mildness of the conditions and the ease of catalyst removal by simple filtration. learncbse.inresearchgate.net The acidity of the silica gel surface promotes the cleavage of the Boc group. researchgate.net

Table 2: Alternative N-Deprotection Methodologies

| Reagent/Catalyst | Solvent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichloromethane | Room Temperature | Can offer selectivity | google.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temperature | Selective for secondary N-Boc over primary | google.com |

| Silica Gel | Toluene | Reflux, ~5 hours | Mild, heterogeneous, easy workup | nih.govresearchgate.net |

| Ceric Ammonium Nitrate (CAN) on Silica Gel | Toluene | Reflux, <3 hours | Fast reaction times | organic-chemistry.org |

Post-Deprotection Amine Functionalization

Upon successful deprotection, the resulting 3-amino-4-bromophenol (B174537) becomes a versatile intermediate for a variety of advanced organic transformations. libretexts.org The presence of three distinct functional groups—an amine, a hydroxyl group, and a bromine atom—allows for a wide range of selective modifications. libretexts.org

The unmasked primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. researchgate.netAcylation , the reaction with acyl chlorides or anhydrides, is a common method to form amides. learncbse.inAlkylation can be achieved with alkyl halides, though controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be a challenge. organic-chemistry.orgresearchgate.net Reductive amination offers an alternative route for controlled N-alkylation. researchgate.net

The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. libretexts.org The Suzuki-Miyaura coupling , which pairs the aryl bromide with a boronic acid or ester, is a powerful tool for introducing new aryl or alkyl substituents at this position. wikipedia.org Similarly, the Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine, offering a direct route to more complex aniline (B41778) derivatives. libretexts.orgwikipedia.orgnih.gov

The strategic functionalization of either the amine or the bromine atom, while potentially protecting the other reactive sites, allows for the synthesis of a diverse array of complex molecules from the common precursor, 3-amino-4-bromophenol.

Table 3: Potential Post-Deprotection Functionalization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure | Reference |

|---|---|---|---|---|

| Acylation | Acyl chloride, Base | Amino | Amide | learncbse.in |

| Alkylation | Alkyl halide, Base | Amino | Secondary/Tertiary Amine | organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Bromo | Biaryl or Alkyl-Aryl | nih.govwikipedia.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Bromo | Diaryl or Alkyl-Aryl Amine | wikipedia.orgnih.gov |

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Utilization as a Key Intermediate in Multi-Step Synthesis

The strategic placement of reactive sites on the N-Boc-3-amino-4-bromophenol scaffold makes it an invaluable starting material for the synthesis of intricate molecules. The bromine atom is amenable to various cross-coupling reactions, the Boc-protected amine can be deprotected and further functionalized, and the hydroxyl group offers a handle for etherification or esterification.

Construction of Heterocyclic Systems and Aromatic Scaffolds

This compound serves as a foundational component in the assembly of diverse heterocyclic and aromatic systems, which are prevalent in many biologically active compounds. For instance, its deprotected form, 3-amino-4-bromophenol (B174537), is a key precursor in the synthesis of furo[3,2-c]pyridine derivatives, which are core structures in certain dopamine D1 receptor agonists. researchgate.netacs.orgnih.govgoogleapis.com The synthesis typically involves an initial etherification of the phenolic hydroxyl group with a suitable chloro-substituted heterocycle, followed by a palladium-catalyzed intramolecular cyclization or other coupling reactions to construct the final scaffold. researchgate.netacs.orgnih.govgoogleapis.com

Furthermore, Fmoc-protected 3-amino-4-bromophenol has been utilized in solid-phase synthesis to generate libraries of complex molecules. acs.org This approach allows for the efficient construction of diverse scaffolds by attaching the building block to a resin, followed by sequential chemical transformations. acs.org

Stereoselective Syntheses Leveraging the Aromatic Core

While direct examples of stereoselective syntheses originating from the chiral centers of this compound itself are not extensively documented, the rigid aromatic core it provides is crucial for orienting substituents in a stereochemically defined manner in larger molecules. The planarity of the phenyl ring allows for the controlled installation of chiral auxiliaries or catalysts, which can then direct the stereochemical outcome of subsequent reactions. For molecules that derive their chirality from atropisomerism, the substitution pattern of this building block can influence the rotational barrier and stability of the chiral isomers.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The modification of the this compound scaffold is a common strategy in medicinal chemistry to probe the structure-activity relationships of a lead compound. By systematically altering the substituents on the aromatic ring, researchers can gain insights into the key molecular interactions required for biological activity.

Scaffold Modification and Analog Generation

The generation of analogs from this compound allows for a comprehensive exploration of the chemical space around a pharmacophore. The bromine atom can be readily replaced with a variety of functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of different aryl, heteroaryl, or alkyl groups at this position. The amino group, after deprotection, can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The phenolic hydroxyl group can be etherified or esterified to modulate the compound's lipophilicity and hydrogen bonding capacity.

A study on aminophenol-containing compounds as potential antiproliferative agents demonstrated how modifications to the aminophenol core, such as the introduction of alkyl or acyl chains, significantly impact their biological activity. nih.gov

| Modification Position | Reaction Type | Potential New Functional Groups |

| Bromine (Position 4) | Suzuki Coupling | Aryl, Heteroaryl |

| Bromine (Position 4) | Stille Coupling | Alkyl, Vinyl, Aryl |

| Bromine (Position 4) | Buchwald-Hartwig Amination | Primary/Secondary Amines |

| Amino (Position 3) | Acylation (after deprotection) | Amides |

| Amino (Position 3) | Reductive Amination (after deprotection) | Secondary/Tertiary Amines |

| Hydroxyl (Position 1) | Williamson Ether Synthesis | Ethers |

| Hydroxyl (Position 1) | Esterification | Esters |

Exploring Substituent Effects on Molecular Recognition

The electronic and steric properties of substituents introduced onto the this compound framework can have a profound impact on a molecule's ability to bind to its biological target. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the phenol (B47542) and aniline (B41778) moieties, which can in turn affect their ionization state and ability to form hydrogen bonds. The size and shape of the substituents can also dictate the complementarity of the ligand with the binding pocket of a protein.

General SAR principles for p-aminophenol derivatives suggest that etherification of the phenolic group can influence side effects, and modifications to the nitrogen atom that reduce its basicity can also decrease biological activity unless the substituent is metabolically labile. pharmacy180.com Studies on the antioxidant properties of phenolic and aniline compounds have shown that the position of hydroxyl and amino groups significantly affects their activity, with ortho and para positions often being more active than meta. researchgate.net

Precursors for Biologically Relevant Molecules

This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active molecules. Its utility as a precursor spans various therapeutic areas, from central nervous system disorders to cancer.

One of the most prominent applications is in the development of dopamine D1 receptor agonists, which have potential in treating conditions like Parkinson's disease and cognitive disorders. googleapis.comgoogle.comgoogleapis.com The 3-amino-4-bromophenol core is a key component in the synthesis of complex heteroaromatic compounds that exhibit high affinity and selectivity for the D1 receptor. googleapis.comgoogle.comgoogleapis.com

Furthermore, the aminophenol scaffold is found in compounds designed as antiproliferative agents and atypical retinoids. nih.gov Research in this area has explored how modifications to the aminophenol structure can lead to potent growth inhibitory effects in cancer cell lines. nih.gov The versatility of this precursor also extends to the synthesis of various enzyme inhibitors, highlighting its broad applicability in drug discovery.

| Compound Class | Therapeutic Target | Reference |

| Heteroaromatic Compounds | Dopamine D1 Receptor | googleapis.comgoogle.comgoogleapis.com |

| Aminophenol Derivatives | Proliferation/Cancer | nih.gov |

| Benzamide and Picolinamide Derivatives | Acetylcholinesterase | tandfonline.com |

Synthesis of β-Phenylalanine and β-Amino Acid Derivatives

β-amino acids are crucial components of various biologically active molecules, including natural products and pharmaceuticals. The synthesis of β-phenylalanine and its derivatives often utilizes strategic precursors that can introduce the necessary functional groups with high chemo- and stereoselectivity. This compound serves as a valuable starting material in this context, primarily due to the presence of the bromine atom which allows for carbon-carbon bond formation through various cross-coupling reactions.

One of the prominent methods for synthesizing β-phenylalanine derivatives from precursors like this compound involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction. In this approach, the brominated aromatic ring can be coupled with a suitable alkene, which, after subsequent chemical transformations, can be converted into the desired β-amino acid side chain. The Boc-protected amino group ensures that the nitrogen functionality remains unreactive during the coupling step and can be deprotected at a later stage.

Table 1: Representative Heck Reaction for the Synthesis of a β-Phenylalanine Precursor

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Acrylate ester | Pd(OAc)₂ / Ligand | Triethylamine (B128534) | Acetonitrile (B52724) | Substituted cinnamate ester |

The resulting substituted cinnamate ester can then undergo further modifications, such as reduction of the double bond and hydrolysis of the ester, to yield the final N-Boc-protected β-phenylalanine derivative. The versatility of this approach allows for the introduction of various substituents on the phenyl ring, leading to a diverse library of β-amino acid derivatives for screening in drug discovery programs.

Building Blocks for Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptide sequences is a widely used strategy to enhance their biological activity, stability, and conformational properties. This compound, after conversion to a suitable amino acid derivative, can be employed as a building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, where it temporarily masks the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. mdpi.org

The general cycle of Boc-based SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

Coupling: The next N-Boc-protected amino acid is activated and coupled to the free amino group of the resin-bound peptide.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The brominated phenyl ring of the amino acid derived from this compound can serve as a handle for further modifications either during or after the peptide synthesis, allowing for the creation of complex peptidomimetics. mdpi.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.

The presence of the bromine atom on the aromatic side chain of the incorporated amino acid allows for post-synthetic modifications via reactions like the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl or heteroaryl groups, leading to the generation of diverse peptide libraries with modified side chains.

Table 2: Suzuki-Miyaura Coupling on a Resin-Bound Peptide

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| Resin-bound peptide containing 4-bromo-phenylalanine residue | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Resin-bound peptide with biaryl side chain |

Intermediates for Advanced Pharmaceutical Compounds

Pharmaceutical intermediates are crucial chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs). This compound is a valuable intermediate due to its trifunctional nature, which allows for sequential and regioselective modifications. The interplay between the amino, bromo, and hydroxyl groups provides a rich chemical space for the synthesis of complex and biologically active molecules.

The bromine atom can be utilized in various cross-coupling reactions to introduce diverse substituents. For instance, Suzuki-Miyaura coupling with different boronic acids can lead to the formation of biaryl structures, which are common motifs in many pharmaceutical agents. The amino group, once deprotected, can be acylated, alkylated, or used in the formation of heterocyclic rings. The phenolic hydroxyl group can be etherified or esterified to further modify the molecule's properties.

This multi-faceted reactivity makes this compound a key precursor in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to systematically modify each functional group allows medicinal chemists to fine-tune the pharmacological profile of a lead compound to optimize its efficacy and safety. For example, similar aminophenol structures are key intermediates in the synthesis of tyrosine kinase inhibitors used in cancer therapy.

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Resulting Moiety |

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Amino (after deprotection) | Acylation | Acid chloride, Base | Amide |

| Hydroxyl | Williamson Ether Synthesis | Alkyl halide, Base | Ether |

Analytical and Mechanistic Investigations in N Boc 3 Amino 4 Bromophenol Chemistry

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized or isolated compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For N-Boc-3-amino-4-bromophenol, both ¹H and ¹³C NMR are utilized to confirm its specific substitution pattern and the presence of the tert-butoxycarbonyl (Boc) protecting group.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic region typically displays a complex splitting pattern corresponding to the three protons on the phenyl ring. The proton ortho to the hydroxyl group is expected to appear at a distinct chemical shift compared to the other two aromatic protons. The N-H proton of the carbamate (B1207046) group generally appears as a singlet, and the nine equivalent protons of the tert-butyl group of the Boc protector also produce a characteristic sharp singlet, typically in the upfield region around 1.5 ppm.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the six aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 7.5 | Multiple signals with specific coupling patterns defining substitution. |

| Carbamate Proton (N-H) | ~8.0 - 9.5 | Typically a broad or sharp singlet, position can be solvent-dependent. | |

| Boc Protons (-C(CH₃)₃) | ~1.5 | Sharp singlet, integrating to 9 protons. | |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 155 | Six distinct signals, including those bonded to O, N, and Br. |

| Carbonyl Carbon (C=O) | ~153 | Signal for the carbamate carbonyl. | |

| Quaternary Carbon (-C(CH₃)₃) | ~80 | Signal for the quaternary carbon of the Boc group. | |

| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | Single signal for the three equivalent methyl groups. |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₁₁H₁₄BrNO₃), the expected exact mass is approximately 287.0157 g/mol . chemsrc.com A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Common fragmentation patterns observed in Electrospray Ionization (ESI) or other soft ionization techniques include the loss of the Boc group (-100 Da) or isobutylene (B52900) (-56 Da) from the molecular ion.

| Ion/Fragment | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 288/290 | Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-C₄H₈]⁺ | 231/233 | Fragment corresponding to the loss of isobutylene from the Boc group. |

| [M-Boc+H]⁺ | 188/190 | Fragment corresponding to the loss of the entire Boc group, yielding the protonated 3-amino-4-bromophenol (B174537). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretch of the phenolic hydroxyl group. The N-H stretch of the carbamate group appears as a sharp peak around 3300-3500 cm⁻¹. A strong absorption band around 1680-1720 cm⁻¹ is a key diagnostic peak for the carbonyl (C=O) stretching vibration of the Boc protecting group. researchgate.net Additional peaks corresponding to aromatic C=C stretching and C-H bending, as well as C-O and C-N stretching, are also observed.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | 3200 - 3400 (broad) |

| Carbamate N-H | Stretching | 3300 - 3500 (sharp) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Boc) | Stretching | 2850 - 3000 |

| Carbamate C=O | Stretching | 1680 - 1720 (strong) researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Carbamate C-N | Stretching | 1250 - 1350 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity, quantifying it in reaction mixtures, and isolating it from byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The most common mode used is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture.

A typical analysis involves injecting the sample onto a C18 column and eluting it with a gradient or isocratic mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector, as the phenyl ring in the molecule is a strong chromophore, typically absorbing around 254 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) sielc.com |

| Elution Mode | Gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, its application to this compound is challenging due to the compound's low volatility and thermal lability, which stem from the polar phenolic hydroxyl and carbamate groups. Direct injection into a hot GC inlet can lead to decomposition rather than volatilization. uib.no

To overcome this, chemical derivatization is typically required to convert the polar functional groups into less polar, more volatile ones. A common strategy is silylation, where the active hydrogen of the phenolic -OH group is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether is significantly more volatile and thermally stable, allowing for successful separation on a standard GC capillary column and subsequent analysis by the mass spectrometer.

| Parameter | Typical Condition |

|---|---|

| Derivatization Step | Reaction with BSTFA to form the TMS-ether of the phenol (B47542). |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., DB-5ms). |

| Carrier Gas | Helium uib.no |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. ~100°C, ramped to ~300°C. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it a standard method in synthetic organic chemistry to qualitatively assess the progress of a reaction. Observers can track the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a chamber containing an appropriate solvent system (eluent). For reactions involving this compound, the choice of eluent is critical and is determined by the polarity of the reactants and products. For instance, in an acetylation reaction, an eluent of 100% ethyl acetate (B1210297) might be employed. rsc.org The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

After development, the plate is visualized. Since this compound and many of its derivatives are aromatic, they can often be visualized under UV light (254 nm). In some applications, such as solid-phase peptide synthesis, chemical indicators like bromophenol blue can be used to monitor the completion of coupling reactions. nih.govnih.gov The reaction is considered complete when the TLC spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared with a distinct Retention Factor (Rf) value. rsc.org For example, in a Suzuki coupling reaction, the product would be significantly less polar than the starting boronic acid, resulting in a higher Rf value.

Table 1: Illustrative TLC Parameters for Monitoring Reactions of this compound

| Reaction Type | Starting Material(s) | Expected Product | Typical Eluent System (v/v) | Visualization Method | Observation |

| Suzuki Coupling | This compound, Arylboronic acid | N-Boc-3-amino-4-arylphenol | Hexane/Ethyl Acetate (e.g., 7:3) | UV (254 nm) | Disappearance of starting material spot (lower Rf) and appearance of product spot (higher Rf). |

| Boc Deprotection | This compound | 3-Amino-4-bromophenol | Ethyl Acetate/Methanol (e.g., 9:1) | UV (254 nm), Ninhydrin stain | Appearance of product spot (lower Rf due to free amine) which stains positive with ninhydrin. |

| Acetylation | This compound | Acetic acid 2-bromo-5-(tert-butoxycarbonylamino)phenyl ester | 100% Ethyl Acetate | UV (254 nm) | Formation of a single major product spot. rsc.org |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms for key transformations of this compound is fundamental to optimizing reaction conditions and predicting outcomes. The two most common and critical transformations this molecule undergoes are the cleavage of its N-Boc protecting group and its participation in palladium-catalyzed cross-coupling reactions.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions. organic-chemistry.org The deprotection mechanism is a classic example of an acid-catalyzed elimination reaction.

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step makes the carbonyl carbon more electrophilic.

Initiation of Cleavage: The protonated intermediate is unstable. The cleavage is initiated by the departure of the stable tert-butyl cation. This is the rate-determining step.

Formation of Carbamic Acid and Isobutylene: The loss of the tert-butyl cation results in the formation of a carbamic acid intermediate and a tert-butyl cation. The cation is quickly neutralized, typically by abstracting a proton from the acid catalyst or reacting with a scavenger, to form isobutylene gas.

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free, protonated amine. A final basic workup step neutralizes the amine salt to provide the final deprotected product, 3-amino-4-bromophenol.

Mechanism of Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. uib.no The reaction couples the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three main stages:

Oxidative Addition: The cycle starts with a coordinatively unsaturated Palladium(0) complex. The C-Br bond of this compound undergoes oxidative addition to the Pd(0) center, breaking the C-Br bond and forming a new organopalladium(II) complex. The palladium is oxidized from the 0 to the +2 state.

Transmetalation: A base (e.g., Na₂CO₃, K₂CO₃) activates the organoboron compound (e.g., an arylboronic acid), forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide ligand. This step is known as transmetalation.

Reductive Elimination: The two organic groups (the substituted phenol from the starting material and the group from the boronic acid) are now bound to the same palladium center. They undergo reductive elimination, forming a new C-C bond and yielding the final coupled product. This step regenerates the Palladium(0) catalyst, which can then re-enter the catalytic cycle. The N-Boc group is stable under these conditions and does not interfere with the reaction. chempep.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful predictive tools in the study of this compound, offering insights that complement experimental findings. These methods allow for the investigation of molecular properties, reactivity, and interactions at an atomic level. researchgate.net

Computational models can predict the most likely sites of reaction on the this compound molecule by analyzing its electronic structure. Methods like Density Functional Theory (DFT) are used to calculate properties such as atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of reactivity.

Cross-Coupling Reactions: The primary site for palladium-catalyzed cross-coupling reactions is the carbon-bromine bond. Computational analysis can quantify the bond dissociation energy and model the transition state for the oxidative addition step, confirming its favorability over potential C-O or C-N bond activation.

Electrophilic and Nucleophilic Sites: The electrostatic potential map reveals the distribution of charge across the molecule. The phenolic oxygen and the carbonyl oxygen of the Boc group are regions of high electron density (negative potential), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the phenolic hydrogen presents a region of positive potential, making it an acidic site and a hydrogen bond donor.

Steric Effects: The bulky tert-butyl component of the Boc group imposes significant steric hindrance around the protected amino group. Molecular modeling can quantify this steric bulk and predict how it will direct incoming reagents away from the adjacent positions on the aromatic ring, thereby influencing regioselectivity in certain reactions.

Table 2: Predicted Reactivity Sites and Relevant Computational Methods

| Reactive Site | Type of Reaction | Relevant Computational Metric | Predicted Outcome |

| C-Br Bond | Palladium-Catalyzed Cross-Coupling | Transition State Energy for Oxidative Addition | Highly favored site for reactions like Suzuki and Buchwald-Hartwig coupling. |

| Phenolic -OH | O-Alkylation, O-Acylation | Electrostatic Potential, pKa Calculation | The acidic proton is readily removed by a base; the resulting phenoxide is a strong nucleophile. |

| N-H (after deprotection) | N-Acylation, N-Alkylation | Frontier Molecular Orbital (HOMO) analysis | The nitrogen's lone pair is part of the highest occupied molecular orbital, indicating its nucleophilicity. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Calculated Atomic Charges | Substitution is directed by the existing -OH, -NHBoc, and -Br groups, though less common than cross-coupling. |

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and chemical behavior. Computational methods are used to explore its conformational landscape and interaction potential.

Intermolecular Interactions: this compound can participate in several key intermolecular interactions:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the carbonyl oxygen of the Boc group and the phenolic oxygen itself are effective hydrogen bond acceptors. These interactions dominate its solvation properties in protic solvents and its crystal packing structure.

π-Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems, which can also influence its solid-state structure and interactions with other molecules.

Table 3: Summary of Conformational and Interactional Features

| Feature | Description | Computational Method | Implication |

| Boc Group Orientation | The dihedral angle between the phenyl ring and the N-C=O plane defines the conformation. | Potential Energy Surface Scan | Determines the steric accessibility of nearby functional groups and the overall molecular shape. |

| Hydrogen Bonding | Donor: Phenolic -OH. Acceptors: Phenolic -O-, Carbonyl -O=. | Molecular Dynamics, Quantum Theory of Atoms in Molecules (QTAIM) | Governs solubility, crystal packing, and binding to biological targets. |

| Halogen Bonding | The bromine atom can act as an electrophilic halogen bond donor. | Electrostatic Potential Map Analysis | Provides an additional stabilizing interaction that can influence reactivity and self-assembly. |

| Steric Hindrance | The tert-butyl group physically blocks access to one face of the molecule near the amino group. | van der Waals Surface Mapping | Influences regioselectivity and the approach trajectory of reactants. |

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The synthesis of highly substituted phenols and aminophenols often relies on traditional methods that involve harsh conditions, toxic reagents, and significant waste generation. nih.govgoogle.com Future research will prioritize the development of more environmentally benign synthetic pathways to N-Boc-3-amino-4-bromophenol and its precursors.

Key areas of development include:

Renewable Feedstocks: Exploring routes that begin from renewable resources, such as lignin, which can be depolymerized to produce phenol (B47542) and its derivatives. acs.orgaiche.org This approach aligns with green chemistry principles by reducing reliance on petrochemical feedstocks. aiche.orgdigitellinc.com

Catalytic Hydrogenation: Replacing stoichiometric reductants like iron powder, which generate large amounts of waste, with catalytic hydrogenation for the reduction of nitro groups. google.comacs.org For instance, a Fe-Cr modified Raney-Ni catalyst has shown high conversion rates and selectivity in the synthesis of 4-bromo-2-aminophenol, minimizing side reactions. google.com

Green Bromination: Developing methods that avoid molecular bromine. Visible-light photoredox catalysis, for example, allows for the efficient bromination of phenols under mild conditions by generating bromine in situ from less hazardous sources. beilstein-journals.org

One-Pot Syntheses: Designing tandem or one-pot reaction sequences that minimize purification steps and solvent usage. A one-pot ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence has been demonstrated for creating complex phenols, a strategy that could be adapted for this compound. nih.gov

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Starting Material | Petrochemical-derived benzene | Lignin-derived phenol acs.orgaiche.org | Renewable source, reduced carbon footprint |

| Nitro Group Reduction | Iron powder in acid google.com | Catalytic hydrogenation (e.g., modified Raney-Ni) google.com | High atom economy, avoids large-scale metal waste |

| Bromination | Molecular bromine (Br₂) | Visible-light photoredox catalysis with CBr₄ or NaBr beilstein-journals.org | Milder conditions, improved safety and selectivity |

| Hydroxylation | Nucleophilic aromatic substitution | Ipso-hydroxylation of arylboronic acids nih.gov | Mild conditions, high yields, broad functional group tolerance |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of this compound is largely dictated by its three functional groups. Future research will focus on discovering novel transformations and employing advanced catalytic systems to selectively functionalize the molecule.

Photoredox Catalysis: Beyond bromination, visible-light photoredox catalysis can enable a variety of transformations that are difficult to achieve with traditional methods, offering new pathways for C-C and C-N bond formation under mild conditions. beilstein-journals.org

Metal-Organic Frameworks (MOFs): MOFs are highly tunable solid catalysts that can be designed with specific active sites. uchicago.eduuchicago.edu A multifunctional MOF could be developed to catalyze tandem reactions on the this compound scaffold, for example, a deprotection followed by a coupling reaction in a single pot.

Directed C-H Functionalization: The hydroxyl group of the phenol can act as a directing group to facilitate regioselective C-H bond functionalization at the ortho-position. oregonstate.edu This allows for the introduction of new substituents onto the aromatic ring with high precision, bypassing the need for pre-functionalized starting materials.

Enzyme-Catalyzed Reactions: Biocatalysts, such as laccases, can be used for the selective oxidation of phenolic compounds. mdpi.com Research could explore engineered enzymes for selective transformations of the aminophenol core, offering a green and highly selective synthetic tool.

| Catalytic System | Potential Application to this compound | Anticipated Outcome |

|---|---|---|

| Visible-Light Photoredox Catalysis beilstein-journals.org | Cross-coupling reactions at the bromine position. | Formation of new C-C, C-N, or C-O bonds under mild conditions. |

| Multifunctional MOFs uchicago.eduuchicago.edu | Tandem deprotection and subsequent functionalization of the amino group. | Increased efficiency and step economy in multi-step syntheses. |

| Palladium-Catalyzed C-H Functionalization oregonstate.edu | Hydroxyl-directed introduction of an aryl or alkyl group ortho to the -OH. | Synthesis of more complex, polysubstituted phenol derivatives. |

| Biocatalysis (e.g., Laccases) mdpi.com | Selective enzymatic oxidation or coupling reactions. | Green and highly selective synthesis of dimers or other oxidized products. |

Integration into Automated Synthesis Platforms

The transition from batch processing to automated continuous-flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis and derivatization of this compound are well-suited for this transition.

Continuous-Flow Reactors: Microreactors can be used to perform reactions with precise control over parameters like temperature, pressure, and reaction time. acs.org This is particularly beneficial for potentially hazardous reactions or for optimizing yields of complex transformations. The synthesis of substituted phenols via methods like oxidative Heck reactions has been successfully demonstrated in flow systems. acs.org

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the derivatization of the this compound core. This accelerates the discovery of optimal synthetic routes and novel reactivity.

On-Demand Synthesis: Automated systems can enable the on-demand synthesis of specific derivatives, which is particularly valuable in research and development settings where a variety of analogues are needed for testing.

Expansion of Applications in Chemical Biology and Material Science

While excluding a discussion of specific properties, it is clear that this compound is a valuable starting point for creating molecules with potential applications in chemical biology and material science.

Chemical Biology: The aminophenol moiety is a key structural feature in compounds with antiproliferative activity. nih.gov The this compound scaffold can be used as a starting point to generate libraries of diverse molecules for screening against various biological targets. The bromine atom serves as a convenient handle for late-stage functionalization, allowing for the rapid creation of analogues.

Material Science: The presence of multiple functional groups allows this compound to act as a monomer or cross-linking agent in the synthesis of novel polymers. The bromine atom can be converted into other functionalities or used in polymerization reactions like Suzuki or Stille coupling to create conjugated polymers.

Advanced Derivatization for Probe and Tool Compound Development

A "tool compound" is a selective small molecule used to study biological processes. nih.gov this compound is an ideal platform for developing such tools due to its multiple, orthogonally-addressable functional groups.

Site-Selective Functionalization: The Boc-protected amine, the phenol, and the bromine atom can be functionalized selectively. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled with fluorophores, biotin tags, or other reporter groups. organic-chemistry.org The phenolic hydroxyl can be alkylated or acylated, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions.

Development of Photoaffinity Probes: The aromatic ring can be further derivatized with photoreactive groups (e.g., diazirines or aryl azides) to create photoaffinity labels. These probes are used to identify the binding partners of biologically active molecules within cells.

Synthesis of Radiotracers: The bromine atom can be replaced with a radioisotope, such as ¹⁸F or ¹¹C, via nucleophilic substitution or with radioactive iodine isotopes. Such radiolabeled compounds are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET).

| Functional Handle | Deprotection/Activation | Potential Derivatization for Probe Development | Example Probe/Tool Type |

|---|---|---|---|

| N-Boc-Amine | Acidic cleavage (e.g., TFA) thermofisher.com | Acylation with fluorescent dyes, biotin, or linker molecules. | Fluorescent probes, affinity pull-down agents. |

| Bromine Atom | Metal-catalyzed cross-coupling (e.g., Suzuki, Stille) | Attachment of reporter groups, complex organic fragments, or radiolabel precursors. | Radiotracers, complex biological probes. |

| Phenolic Hydroxyl | Alkylation or esterification. | Introduction of environmentally sensitive fluorophores or caging groups. | Ratiometric sensors, photocleavable probes. |

| Aromatic Ring | Directed C-H functionalization oregonstate.edu | Installation of photoreactive groups (e.g., diazirines). | Photoaffinity labels. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Boc-3-amino-4-bromophenol, and how do reaction conditions influence yield?

- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous solvents like dichloromethane or THF. For bromophenol derivatives, regioselective bromination of the aromatic ring must precede Boc protection. Evidence from similar compounds (e.g., N-Boc-4-hydroxyaniline in ) suggests that maintaining low temperatures (0–5°C) during Boc protection minimizes side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Analytical Techniques :

- NMR : H NMR should show a singlet for the Boc tert-butyl group (~1.3 ppm) and aromatic protons consistent with substitution patterns (e.g., para-bromo vs. meta-amino groups). C NMR confirms carbonyl (C=O, ~155 ppm) and brominated aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHBrNO = 310.02 g/mol).

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm Boc and amine functionality .

Q. What solvent systems are effective for recrystallizing this compound?

- Approach : Solubility trials in ethanol/water or ethyl acetate/hexane mixtures are recommended. For brominated aromatics, polarity mismatches may require gradient crystallization. Evidence from catalog entries (e.g., N-Boc-L-3-(4-bromophenyl)alanine in ) suggests dichloromethane/hexane as a viable system.

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Experimental Design : The para-bromo group is a prime site for Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies (e.g., varying catalysts like Pd(PPh) vs. PdCl(dppf)) can optimize coupling efficiency. Evidence from bromophenyl derivatives in highlights the importance of ligand selection (e.g., XPhos for sterically hindered substrates).

- Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC with UV detection (λ = 254 nm for aromatic systems).

Q. What strategies mitigate Boc deprotection during functionalization of this compound?

- Methodology : Acid-sensitive Boc groups require neutral or mildly acidic conditions during subsequent reactions. For example, trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc, but milder acids (e.g., HCl/dioxane) may preserve the group. Evidence from N-Boc-4-aminophenol derivatives suggests using buffered conditions (pH 6–7) for nucleophilic substitutions.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in H NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent effects or rotamers. Use variable-temperature NMR to identify dynamic processes. Complementary techniques like X-ray crystallography (for solid-state confirmation) and 2D NMR (COSY, HSQC) clarify ambiguous assignments .

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds?

- Synthetic Routes : The amino and bromo groups enable cyclization reactions. For example: